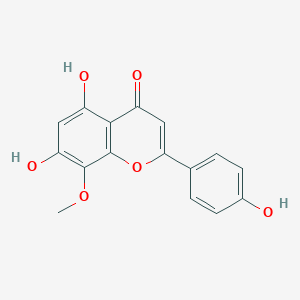

4'-Hydroxywogonin

概要

説明

準備方法

4’-Hydroxywogonin can be synthesized through the biotransformation of wogonin, another flavonoid found in Scutellaria baicalensis . The preparation involves hydrolysis of the powdered skullcap root using concentrated sulfuric acid and water . This method is cost-effective and efficient, providing gram quantities of the compound .

化学反応の分析

4’-Hydroxywogonin undergoes various chemical reactions, including:

Oxidation: This reaction can be catalyzed by enzymes or chemical oxidants, leading to the formation of quinones and other oxidized products.

Reduction: Reduction reactions can convert 4’-Hydroxywogonin into its corresponding dihydro derivatives.

Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group, forming various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are often more biologically active derivatives .

科学的研究の応用

4’-Hydroxywogonin has a wide range of scientific research applications:

Chemistry: It is used as a precursor for synthesizing other flavonoid derivatives.

作用機序

類似化合物との比較

4’-Hydroxywogonin is similar to other flavonoids such as wogonin and baicalein. it is unique due to its specific hydroxylation pattern, which enhances its biological activity . Similar compounds include:

Wogonin: Another flavonoid with anti-inflammatory and anticancer properties.

Baicalein: Known for its antioxidant and anti-inflammatory effects.

特性

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-8-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c1-21-15-12(20)6-10(18)14-11(19)7-13(22-16(14)15)8-2-4-9(17)5-3-8/h2-7,17-18,20H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEZZJTAJYYSQKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C2=C1OC(=CC2=O)C3=CC=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80205713 | |

| Record name | 5,7,4'-Trihydroxy-8-methoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57096-02-3 | |

| Record name | 5,7,4'-Trihydroxy-8-methoxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057096023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7,4'-Trihydroxy-8-methoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

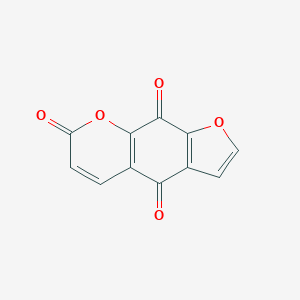

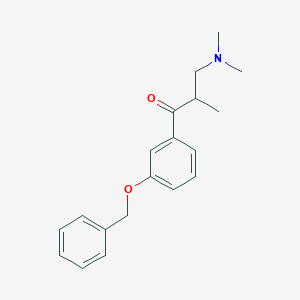

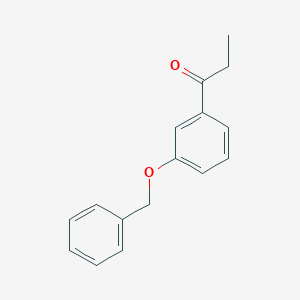

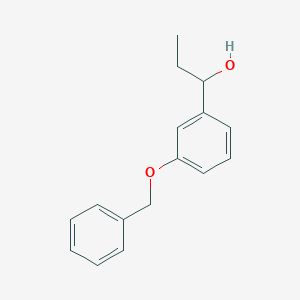

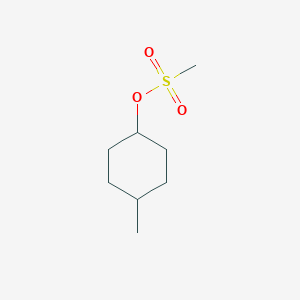

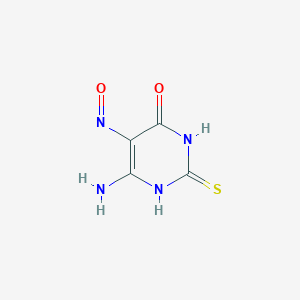

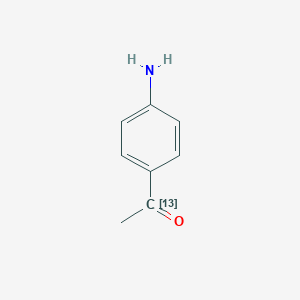

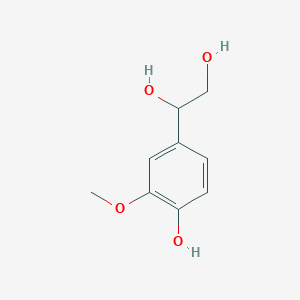

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary mechanisms of action of 4'-Hydroxywogonin?

A1: this compound (4'-HW) exerts its anti-inflammatory effects primarily through the inhibition of several key signaling pathways. In vitro studies utilizing LPS-stimulated RAW 264.7 macrophages demonstrate that 4'-HW suppresses the activation of the TAK1/IKK/NF-κB signaling pathway by blocking the interaction between TAK1 and TAB1 []. Additionally, 4'-HW reduces the phosphorylation of proteins involved in the MAPK and PI3/Akt signaling pathways []. Furthermore, 4'-HW effectively decreases intracellular reactive oxygen species (ROS) levels [].

Q2: Does this compound exhibit anti-tumor activity?

A2: Yes, in vitro studies indicate that this compound possesses anti-tumor activity against various human tumor cell lines. Notably, 4'-HW demonstrates a positive effect in inhibiting the growth of five different human tumor cell lines, with IC50 values ranging from 8.3 to 38.4 μg/mL []. Further research has shown its ability to inhibit colorectal cancer angiogenesis by disrupting the PI3K/AKT signaling pathway [].

Q3: What is the impact of this compound on acute lung injury?

A3: 4'-HW shows promise as a potential therapeutic agent for acute lung injury (ALI). In vivo studies demonstrate that 4'-HW provides significant protection against LPS-induced ALI in mice []. This protective effect is attributed to its anti-inflammatory properties, particularly its ability to suppress pro-inflammatory cytokine production and inhibit key inflammatory signaling pathways [].

Q4: How does this compound affect human acute lymphoblastic leukemia cells?

A4: 4'-HW demonstrates significant anti-tumor activity against human acute lymphoblastic leukemia cells. In vitro studies using SUP-B15 and Jurkat cells reveal that 4'-HW inhibits cell proliferation and induces apoptosis in a dose-dependent manner []. Mechanistically, 4'-HW downregulates the expression of C-MYC and BCL-2, both of which are involved in cell proliferation and survival. Conversely, 4'-HW upregulates the expression of cleaved caspase-3, an executioner caspase crucial for apoptosis [].

Q5: From which natural sources can this compound be isolated?

A5: this compound has been successfully isolated from various plant sources. These include Verbena officinalis [, ], Scutellaria barbata [, , ], Erigeron acer [], Gardenia lucida (Dikamali gum) [, ], and Acroptilon repens [].

Q6: Are there any studies on the biotransformation of this compound?

A6: Research indicates that this compound can be produced through the biotransformation of wogonin. A study explored the use of 36 different microorganisms for this purpose []. Notably, 4'-HW was identified as a major phase I metabolite of wogonin in this study. This finding is significant as 4'-HW is a relatively rare flavonoid with demonstrated anticancer activity [].

Q7: Can you describe the chemical structure of this compound?

A7: this compound is a flavone, a class of flavonoids. Its structure consists of a benzopyran moiety (two benzene rings linked through an oxygen-containing pyran ring) with a hydroxyl group at the 4' position on the B ring and a methoxy group at the 8 position on the A ring.

Q8: Is there a standardized method for identifying and quantifying this compound in plant materials?

A8: High-performance liquid chromatography coupled with a photodiode array detector (HPLC-DAD) has been successfully employed for both fingerprint analysis and quantitative determination of this compound, alongside other bioactive compounds, in Scutellaria barbata []. Similarly, HPLC-UV methods have been developed for fingerprint analysis and quantification of 4'-HW in Phyla nodiflora []. These methods offer good linearity, precision, and accuracy, making them suitable for quality control purposes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-6-Chloro-4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B30883.png)